molecular formula C19H14BrF3N2S B2597742 2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226439-68-4

2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2597742
CAS No.: 1226439-68-4
M. Wt: 439.29
InChI Key: ICGFXNPYEBNVNJ-UHFFFAOYSA-N
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Description

2-(Allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (CAS: 1226439-68-4) is a synthetic imidazole-based compound supplied for research use in medicinal chemistry and antibacterial discovery. This high-purity chemical features a distinct molecular architecture combining a bromophenyl group, a trifluoromethylphenyl group, and an allylthio side chain, making it a valuable intermediate for designing novel bioactive molecules. The compound's core structure is based on the imidazole scaffold, a five-membered heterocyclic ring known for its significant therapeutic potential and presence in many commercially available drugs . Imidazole derivatives are extensively investigated for a wide spectrum of biological activities, including antibacterial, antitumor, antifungal, and anti-inflammatory properties . The specific substitution pattern on this compound is analogous to other researched hydantoin and imidazole derivatives that have demonstrated promising in vitro antibacterial activity against various bacterial strains, highlighting its potential application in addressing the global challenge of antimicrobial resistance (AMR) . The presence of the allylthio group, in particular, is a functional moiety that has been incorporated in other studied compounds for its role in biological activity . With a molecular formula of C19H14BrF3N2S and a molecular weight of 439.29 g/mol , this reagent is intended for use by qualified researchers in laboratory settings only. It is ideal for exploring structure-activity relationships (SAR), developing new synthetic pathways, and screening for pharmacological activity. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(4-bromophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrF3N2S/c1-2-10-26-18-24-12-17(13-6-8-15(20)9-7-13)25(18)16-5-3-4-14(11-16)19(21,22)23/h2-9,11-12H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGFXNPYEBNVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with glyoxal or its derivatives, followed by cyclization to form the imidazole ring. The allylthio group can be introduced via nucleophilic substitution reactions, while the bromophenyl and trifluoromethylphenyl groups are incorporated through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor technology can be employed to achieve efficient and sustainable synthesis, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced phenyl derivatives, and substituted trifluoromethyl derivatives .

Scientific Research Applications

2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

(a) 2-(Benzylsulfanyl)-5-(4-Bromophenyl)-1-[4-(Trifluoromethoxy)phenyl]-1H-imidazole (CAS: 1226436-82-3)
  • Key Differences :
    • Position 2: Benzylsulfanyl (bulkier aromatic substituent) vs. allylthio (linear aliphatic chain).
    • Position 1: 4-(Trifluoromethoxy)phenyl (electron-withdrawing but less lipophilic than trifluoromethyl).
  • Impact :
    • Higher steric hindrance from benzylsulfanyl may reduce membrane permeability compared to allylthio.
    • Trifluoromethoxy (OCF₃) is less electron-withdrawing than CF₃, altering electronic interactions in binding pockets .
(b) 4-(4-Bromophenyl)-5-Methyl-2-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}-1H-Imidazole
  • Key Differences :
    • Position 2: Furan-2-yl group (oxygen-containing heterocycle) vs. allylthio.
    • Position 4: Methyl group introduces steric effects absent in the target compound.
  • Impact :
    • Furan’s oxygen may enhance solubility but reduce lipophilicity.
    • Methyl group at position 4 could disrupt planarity, affecting π-π stacking .

Substituent Variations at Position 1

(a) 4-Methyl-1-[3-Nitro-5-(Trifluoromethyl)phenyl]-1H-Imidazole (CAS: 916975-92-3)
  • Key Differences :
    • Position 1: 3-Nitro-5-(trifluoromethyl)phenyl (stronger electron-withdrawing nitro group).
    • Position 4: Methyl substituent.
(b) 2-(4-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Imidazole
  • Key Differences: Position 1: Absent; methoxy group at position 4 (electron-donating).
  • Impact :
    • Methoxy group increases electron density, opposing the target compound’s electron-withdrawing profile.
    • Lower molecular weight (242.2 g/mol) suggests reduced bioavailability in hydrophobic environments .

Core Heterocycle Modifications

5-(2-(4-Bromo-2-Fluorophenyl)-1H-Imidazol-4-yl)-1-Isopropyl-3-Methyl-1H-1,2,4-Triazole (CAS: 1282516-76-0)
  • Key Differences :
    • Triazole core (1,2,4-triazole) instead of imidazole.
    • Fluorine substituent on bromophenyl enhances electronegativity.
  • Impact :
    • Triazole’s additional nitrogen increases polarity and hydrogen-bonding capacity.
    • Fluorine’s smaller size compared to bromine may alter binding specificity .

Physicochemical and Pharmacological Implications

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Notable Properties
Target Compound 443.3 Allylthio, Br, CF₃ 4.8 High lipophilicity, halogen bonding
2-(Benzylsulfanyl) Analog 477.3 Benzylsulfanyl, Br, OCF₃ 5.2 Increased steric bulk
Furan-Containing Analog ~450 Furan, Br, CF₃ 3.9 Enhanced solubility
Triazole Analog ~450 Triazole, Br, F 3.5 Higher polarity
  • Lipophilicity : Allylthio and benzylsulfanyl groups increase logP, favoring blood-brain barrier penetration.
  • Metabolic Stability : Sulfur-containing groups (e.g., allylthio) may undergo oxidation, whereas triazoles resist metabolic degradation.

Biological Activity

The compound 2-(allylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (CAS Number: 1226439-68-4) is a complex heterocyclic organic molecule featuring an imidazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H14BrF3N2SC_{19}H_{14}BrF_3N_2S with a molecular weight of 439.3 g/mol. The structure includes:

  • An imidazole ring , contributing to its biological activity.
  • A bromophenyl group , which enhances lipophilicity.
  • A trifluoromethyl group , known for its influence on biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in:

  • Antimicrobial properties against various pathogens.
  • Anticancer activities, showing cytotoxic effects on cancer cell lines.

Antimicrobial Activity

Studies suggest that derivatives of imidazole, including this compound, can inhibit the growth of pathogenic bacteria such as Escherichia coli and Listeria monocytogenes. The presence of the imidazole ring is often associated with antifungal and antibacterial properties, making it a candidate for further pharmacological exploration .

Anticancer Activity

Compounds related to this imidazole derivative have demonstrated significant cytotoxicity against various cancer cell lines, including:

  • Breast cancer (MDA-MB-231)
  • Colon cancer (HT-29)

In vitro studies have revealed that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of tubulin polymerization, which affects cell division .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • Receptor interaction : It may interact with specific receptors or proteins involved in cell signaling pathways related to proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds. Here are notable findings:

Study ReferenceFocusKey Findings
Antimicrobial ActivityDemonstrated inhibition against E. coli and L. monocytogenes, comparable to established antibiotics like ampicillin.
Anticancer ActivityShowed significant cytotoxicity against breast and colon cancer cell lines; potential mechanism involves tubulin inhibition.
Structural AnalysisDiscussed the synthesis and crystal structure of related imidazoles, emphasizing their diverse pharmaceutical properties.

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